2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a pyridazino[4,5-b][1,4]thiazine core substituted with a cyclopropyl group at position 4 and a 4-ethoxyphenylacetamide moiety at position 4.
Properties
IUPAC Name |
2-(4-cyclopropyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-2-27-14-7-3-12(4-8-14)21-16(24)10-22-19(26)18-15(9-20-22)28-11-17(25)23(18)13-5-6-13/h3-4,7-9,13H,2,5-6,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQQPLOODJENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridazine ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the thiazine ring: The pyridazine intermediate is then reacted with sulfur-containing reagents to form the thiazine ring.
Cyclopropyl group addition: The cyclopropyl group is introduced via cyclopropanation reactions using diazo compounds.
Ethoxyphenylacetamide moiety attachment: Finally, the ethoxyphenylacetamide group is attached through amide bond formation using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Pharmaceutical Research: Exploration of its pharmacokinetics and pharmacodynamics for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
A close structural analog, 2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,4-difluorophenyl)acetamide (), replaces the 4-ethoxyphenyl group with a 2,4-difluorophenyl moiety. Key differences include:
- Electronic Effects : Fluorine’s electronegativity may enhance binding affinity to polar enzyme pockets, whereas the ethoxy group’s electron-donating properties could improve solubility.
- Steric Impact : The ethoxy group’s bulkiness might reduce steric hindrance compared to fluorine’s compact size.
| Parameter | 4-Ethoxyphenyl Analog | 2,4-Difluorophenyl Analog |
|---|---|---|
| Substituent | -OCH₂CH₃ | -F (para and ortho positions) |
| Molecular Weight (approx.) | ~430 g/mol | ~420 g/mol |
| Predicted LogP | Higher (ethoxy group) | Lower (fluorine substitution) |
While direct biological data are unavailable, such substituent variations are critical in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles .
Heterocyclic Core Modifications
Compounds with alternative heterocyclic systems, such as spiro[indole-3,5'-[1,3]-thiazolo[4,5-c]isoxazol]-2(1H)-ones (), highlight the importance of core structure on bioactivity. For example:
- Pyridazino-thiazine vs.
- Antimicrobial Activity: Spiro-thiazolo-isoxazole derivatives demonstrate antimicrobial properties, suggesting that pyridazino-thiazine analogs like the target compound may also exhibit similar activity if tested .
Methodological Approaches for Comparative Analysis
Computational Docking Studies
The Glide docking method () enables systematic exploration of ligand-receptor interactions. Applying this to the target compound and its analogs could:
- Predict binding poses with <1 Å RMSD accuracy for top-ranked conformers.
- Compare empirical energy scores to prioritize candidates for synthesis. For instance, the ethoxyphenyl group’s flexibility might require torsional optimization during docking, whereas the difluorophenyl analog’s rigidity could yield more consistent poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
